molecular formula C19H18ClNO4S B2864124 N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,5-dimethylbenzenesulfonamide CAS No. 518054-63-2

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2864124
CAS RN: 518054-63-2
M. Wt: 391.87
InChI Key: OEAWMUJCFIKLHI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific information on the chemical reactions involving this compound is not available .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of this compound are not available .

Scientific Research Applications

Anticancer Activity

Sulfonamide compounds have been investigated for their anticancer properties. For instance, mixed-ligand copper(II)-sulfonamide complexes have shown significant DNA binding, DNA cleavage, genotoxicity, and anticancer activity against yeast and human tumor cells, indicating their potential as cancer therapeutic agents (González-Álvarez et al., 2013). Furthermore, novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were prepared and showed in vitro anti-HIV and antifungal activities, suggesting their use in treating diseases characterized by such infections (Zareef et al., 2007).

Antimicrobial Activity

The synthesis and biological evaluation of sulfonamide derivatives have been a focal point for developing new antimicrobial agents. For example, a series of N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides showed promising activity against Mycobacterium tuberculosis, with certain compounds exhibiting high efficacy (MIC values as low as 3.13 µg/mL), highlighting their potential as second-line antituberculosis pro-drugs (Ghorab et al., 2017).

Enzyme Inhibition

Sulfonamide compounds have also been explored for their enzyme inhibitory effects. A study synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides, which showed potent inhibition against human carbonic anhydrase isoenzymes hCA I and II, suggesting their application in managing conditions like glaucoma, epilepsy, and mountain sickness (Gul et al., 2016).

Synthesis of Novel Compounds

Research in sulfonamide chemistry extends to the synthesis of novel compounds with potential therapeutic applications. For example, the reaction of N-arenesulfonyl-1,4-benzoquinone imines with acetylacetone resulted in compounds with varied biological activities, demonstrating the versatility of sulfonamide derivatives in drug development (Konovalova et al., 2016).

Mechanism of Action

The mechanism of action for this compound is not provided in the available sources .

Safety and Hazards

Information on the safety and hazards associated with this compound is not available .

properties

IUPAC Name

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4S/c1-10-5-6-11(2)17(7-10)26(23,24)21-14-8-15-18(12(3)22)13(4)25-19(15)16(20)9-14/h5-9,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAWMUJCFIKLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC(=C3C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,5-dimethylbenzenesulfonamide

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